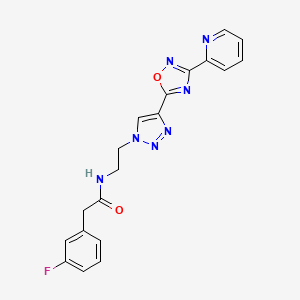

![molecular formula C10H12FNO2 B2652252 4-[(3-Fluorophenyl)amino]oxolan-3-ol CAS No. 1183972-22-6](/img/structure/B2652252.png)

4-[(3-Fluorophenyl)amino]oxolan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

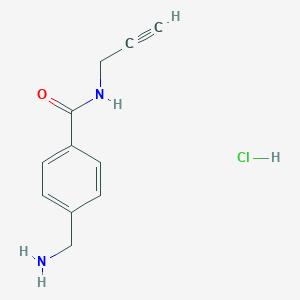

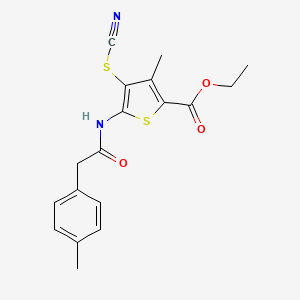

The compound “4-[(3-Fluorophenyl)amino]oxolan-3-ol” is a complex organic molecule. It contains a total of 29 atoms, including 14 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Fluorine atom . The molecule includes a five-membered ring and a six-membered ring, a secondary amine (aliphatic), a hydroxyl group, a secondary alcohol, an ether (aliphatic), and an Oxolane .

Molecular Structure Analysis

The molecule “4-[(3-Fluorophenyl)amino]oxolan-3-ol” contains a total of 30 bonds, including 16 non-Hydrogen bonds, 6 multiple bonds, and 3 rotatable bonds . It also contains 6 aromatic bonds, indicating the presence of an aromatic ring structure .科学的研究の応用

Chromatography and Detection

4-[(3-Fluorophenyl)amino]oxolan-3-ol's derivatives have been utilized in chromatography. For example, derivatives like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole have been used as pre-column fluorescent labeling reagents in high-performance liquid chromatography for amino acids. This method allows for sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

Fluorescence in Chemical Biology

Fluorophores, including derivatives of 4-[(3-Fluorophenyl)amino]oxolan-3-ol, have significantly impacted the study of biological systems. These compounds are used to construct fluorescent macromolecules such as peptides and proteins, enabling non-invasive studies in cells and organisms. They assist in tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng et al., 2020).

Antimalarial Activity

The decomposition products of 4-fluorophenyl derivatives, including those similar to 4-[(3-Fluorophenyl)amino]oxolan-3-ol, have been studied for their antimalarial activities. These compounds show promise in inhibiting the parasite SERCA PfATP6, although their mechanism of action may not directly relate to their decomposition into radicals (Haynes et al., 2007).

Met Kinase Inhibition

Derivatives of 4-[(3-Fluorophenyl)amino]oxolan-3-ol have been identified as potent and selective inhibitors of the Met kinase, a critical target in cancer therapy. These compounds have shown efficacy in tumor models and have progressed to clinical trials (Schroeder et al., 2009).

特性

IUPAC Name |

4-(3-fluoroanilino)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-7-2-1-3-8(4-7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVBLEKVRFRKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorophenyl)amino]oxolan-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

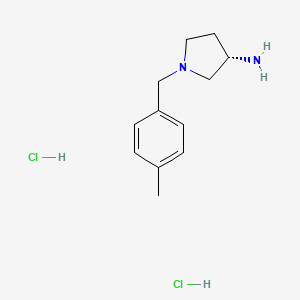

![N-cycloheptyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2652177.png)

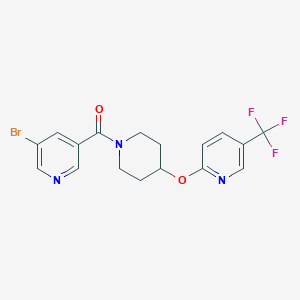

![4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2652179.png)

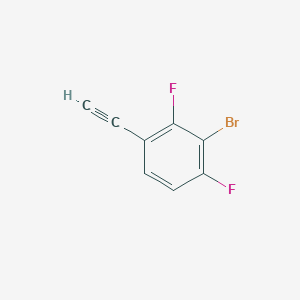

![2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2652183.png)

![7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2652184.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)